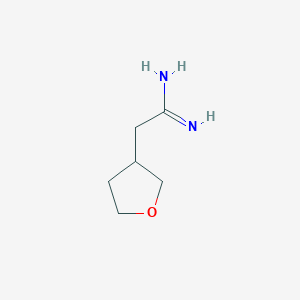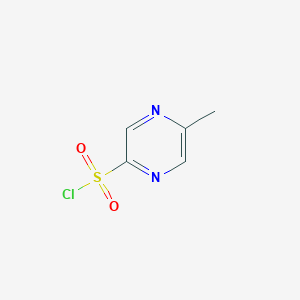
5-Methylpyrazine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylpyrazine-2-sulfonyl chloride is an organic compound with the molecular formula C5H5ClN2O2S It is a derivative of pyrazine, characterized by the presence of a sulfonyl chloride group at the second position and a methyl group at the fifth position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-sulfonyl chloride typically involves the chlorination of 5-Methylpyrazine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is generally conducted under reflux conditions, where the 5-Methylpyrazine-2-sulfonic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added slowly. The reaction mixture is then heated to reflux, allowing the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the completion of the reaction and the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, hydrazines, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
5-Methylpyrazine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
- 2-Methylpyrazine-5-sulfonyl chloride
- 2,5-Dimethylpyrazine-3-sulfonyl chloride
- 2-Chloropyrazine-5-sulfonyl chloride
Comparison: 5-Methylpyrazine-2-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups on the pyrazine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group at the fifth position can influence the electronic properties of the molecule, affecting its reactivity and the types of reactions it undergoes .
Properties
Molecular Formula |
C5H5ClN2O2S |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
5-methylpyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O2S/c1-4-2-8-5(3-7-4)11(6,9)10/h2-3H,1H3 |
InChI Key |
MGWJQWCFDJEXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


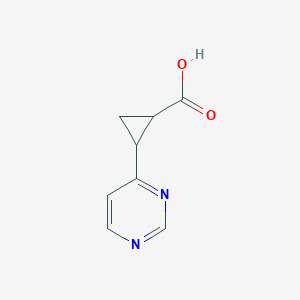
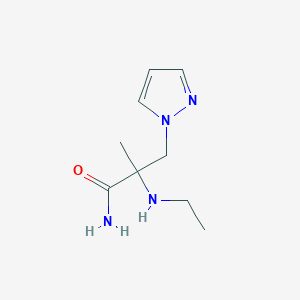
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
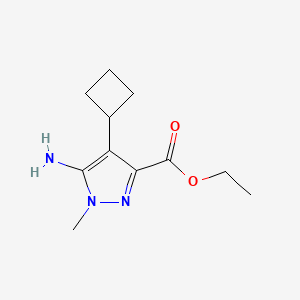
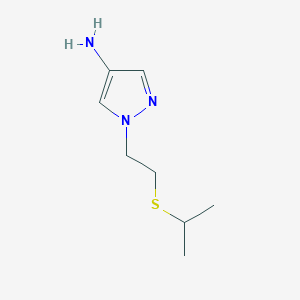
![1,1-Difluorospiro[2.4]heptan-5-amine](/img/structure/B13535887.png)
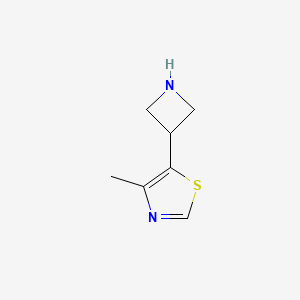
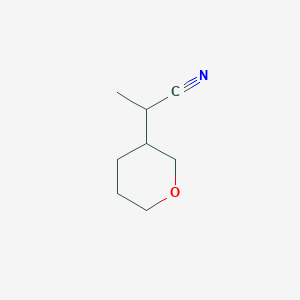
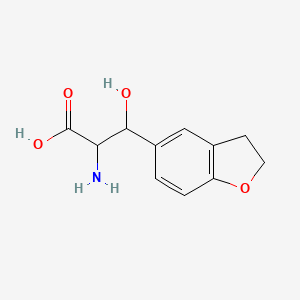

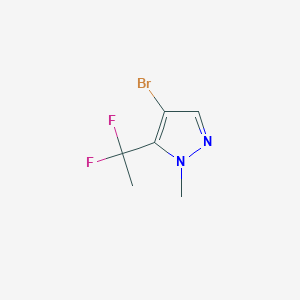
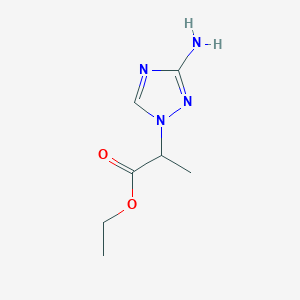
![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)
